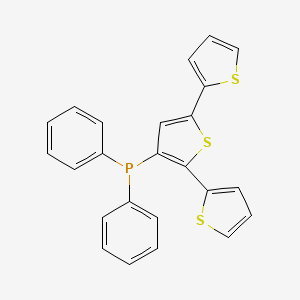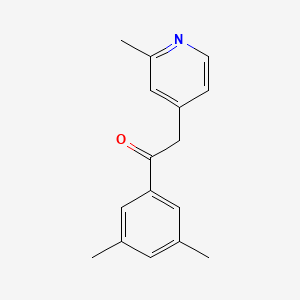![molecular formula C13H17NO4 B12568627 N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide CAS No. 203806-36-4](/img/structure/B12568627.png)
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: 2-amino-4,5-dimethoxybenzaldehyde and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: 2-(2-Carboxy-4,5-dimethoxyphenyl)ethylacetamide.
Reduction: 2-(2-Hydroxymethyl-4,5-dimethoxyphenyl)ethylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group may play a role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide can be compared with other similar compounds, such as:
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]acetamide: This compound has an acetyl group instead of a formyl group, which may affect its reactivity and biological activity.
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]ethanimidic acid: This compound contains an ethanimidic acid group, which may confer different chemical properties and applications.
Properties
CAS No. |
203806-36-4 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[2-(2-formyl-4,5-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C13H17NO4/c1-9(16)14-5-4-10-6-12(17-2)13(18-3)7-11(10)8-15/h6-8H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
UFHAIEQCJRKVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



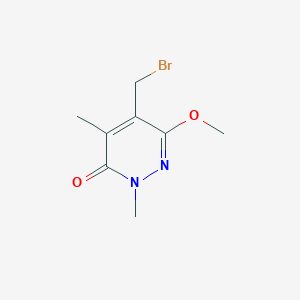
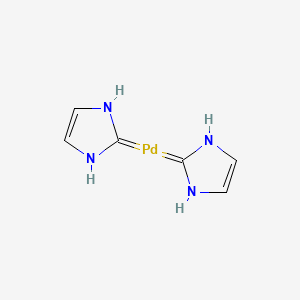
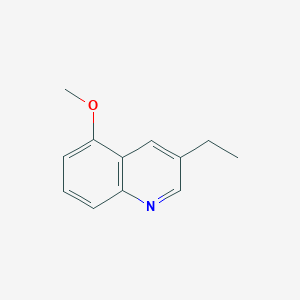
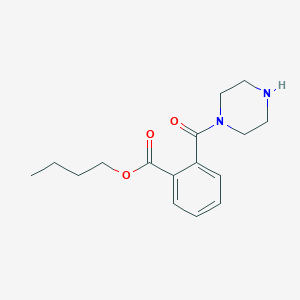
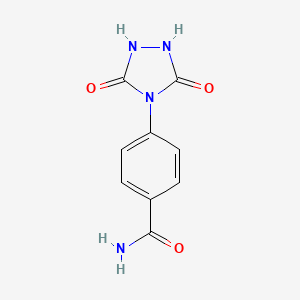
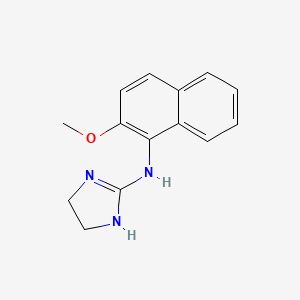
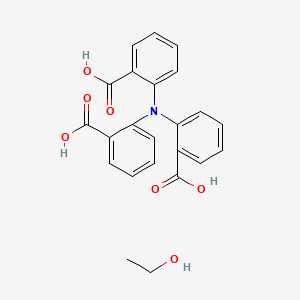
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
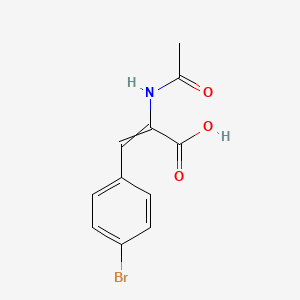
![Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B12568613.png)
